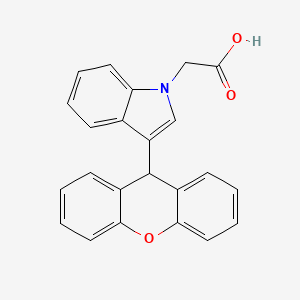
Benzoic acid, 3,4,5-trimethoxy-, 4-(4-phenyl-1-piperazinyl)butyl ester, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3,4,5-trimethoxy-, 4-(4-phenyl-1-piperazinyl)butyl ester, dihydrochloride is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with three methoxy groups and a butyl ester linked to a phenyl-piperazine moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4,5-trimethoxy-, 4-(4-phenyl-1-piperazinyl)butyl ester, dihydrochloride typically involves multiple steps. One common approach starts with the methylation of gallic acid to produce 3,4,5-trimethoxybenzoic acid . This intermediate is then esterified with 4-(4-phenyl-1-piperazinyl)butanol under acidic conditions to form the desired ester. The final step involves the conversion of the ester to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and purification systems. The use of catalysts and controlled reaction conditions ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,4,5-trimethoxy-, 4-(4-phenyl-1-piperazinyl)butyl ester, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl-piperazine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of 3,4,5-trihydroxybenzoic acid derivatives.
Reduction: Formation of 3,4,5-trimethoxybenzyl alcohol derivatives.
Substitution: Formation of halogenated phenyl-piperazine derivatives.
Scientific Research Applications
Benzoic acid, 3,4,5-trimethoxy-, 4-(4-phenyl-1-piperazinyl)butyl ester, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of dyes, inks, and photographic developers.
Mechanism of Action
The mechanism of action of benzoic acid, 3,4,5-trimethoxy-, 4-(4-phenyl-1-piperazinyl)butyl ester, dihydrochloride involves its interaction with specific molecular targets. The phenyl-piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxy groups may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic acid: A simpler analog lacking the phenyl-piperazine moiety.
Methyl 3,4,5-trimethoxybenzoate: An ester derivative with a methyl group instead of the butyl ester.
4-(4-Phenyl-1-piperazinyl)butanol: The alcohol precursor used in the synthesis of the target compound
Uniqueness
The unique combination of the benzoic acid core with the phenyl-piperazine moiety and the butyl ester linkage distinguishes benzoic acid, 3,4,5-trimethoxy-, 4-(4-phenyl-1-piperazinyl)butyl ester, dihydrochloride from its analogs. This structure imparts specific chemical and biological properties, making it valuable for diverse research applications.
Properties
CAS No. |
5914-66-9 |
|---|---|
Molecular Formula |
C24H34Cl2N2O5 |
Molecular Weight |
501.4 g/mol |
IUPAC Name |
4-(4-phenylpiperazin-1-yl)butyl 3,4,5-trimethoxybenzoate;dihydrochloride |
InChI |
InChI=1S/C24H32N2O5.2ClH/c1-28-21-17-19(18-22(29-2)23(21)30-3)24(27)31-16-8-7-11-25-12-14-26(15-13-25)20-9-5-4-6-10-20;;/h4-6,9-10,17-18H,7-8,11-16H2,1-3H3;2*1H |
InChI Key |
WYVCERJDNQGFIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


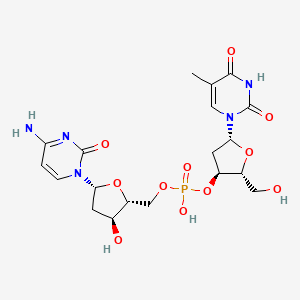
![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)
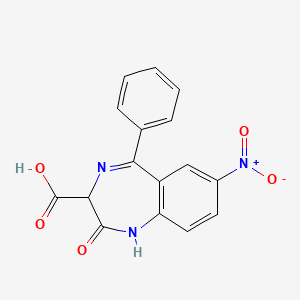
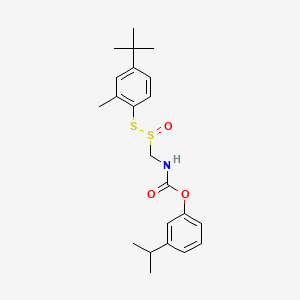
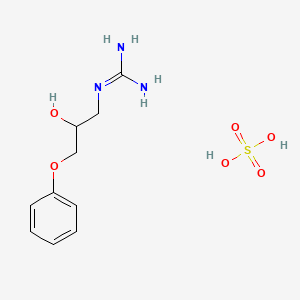
![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
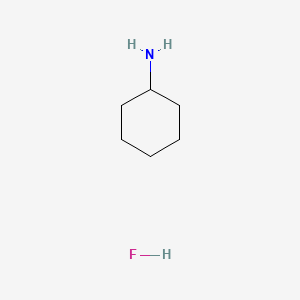

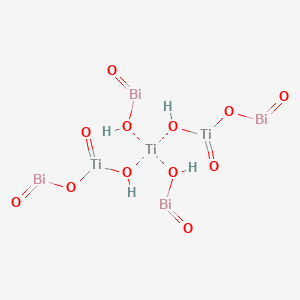
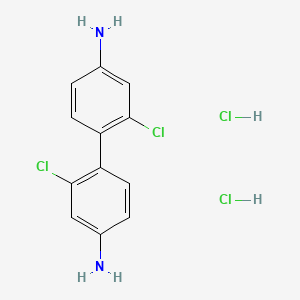
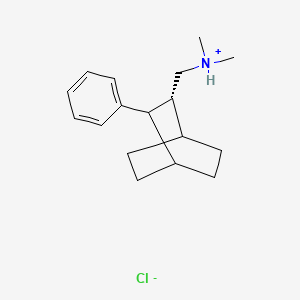
![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)

